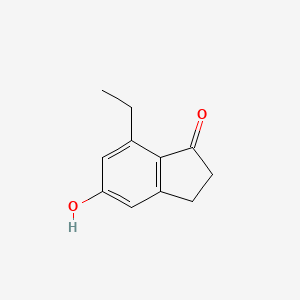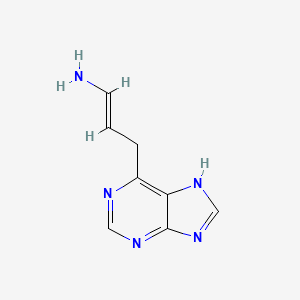
3-(1H-Purin-6-yl)prop-1-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Purin-6-yl)prop-1-en-1-amine est un composé chimique appartenant à la classe des dérivés de la purine. Les purines sont des composés organiques aromatiques hétérocycliques qui jouent un rôle crucial dans divers processus biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de 3-(1H-Purin-6-yl)prop-1-en-1-amine implique généralement la réaction de dérivés de la purine avec des agents alkylants appropriés. Une méthode courante consiste à utiliser la 6-chloropurine comme matière première, qui subit une substitution nucléophile avec la propargylamine en conditions basiques pour donner le produit souhaité. La réaction est généralement effectuée dans un solvant organique tel que le diméthylformamide (DMF) à des températures élevées.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production cohérente. L'utilisation de catalyseurs et de techniques de purification avancées telles que la chromatographie peut également être employée pour améliorer l'efficacité du processus.
Analyse Des Réactions Chimiques
Types de réactions : 3-(1H-Purin-6-yl)prop-1-en-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium pour obtenir des formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe amine peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés :
Oxydation : Dérivés oxo du cycle purine.
Réduction : Formes réduites du dérivé de la purine.
Substitution : Divers dérivés de la purine substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
3-(1H-Purin-6-yl)prop-1-en-1-amine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Étudié pour son rôle potentiel dans les processus biologiques, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement de maladies telles que le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs des enzymes, inhibant leur activité et affectant ainsi diverses voies biochimiques. En recherche sur le cancer, il a été démontré qu'il induisait l'apoptose dans les cellules cancéreuses en perturbant la fonction mitochondriale et en activant les voies des caspases .
Composés similaires :
Adénine : Un dérivé de la purine naturel impliqué dans la synthèse de l'ADN et de l'ARN.
Guanine : Un autre dérivé de la purine présent dans les acides nucléiques.
Hypoxanthine : Un dérivé de la purine impliqué dans le métabolisme des nucléotides.
Unicité : this compound est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. Contrairement à l'adénine et à la guanine, qui sont principalement impliquées dans le matériel génétique, ce composé a des applications plus larges en chimie synthétique et en recherche médicale.
Mécanisme D'action
The mechanism of action of 3-(1H-Purin-6-yl)prop-1-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparaison Avec Des Composés Similaires
Adenine: A naturally occurring purine derivative involved in DNA and RNA synthesis.
Guanine: Another purine derivative found in nucleic acids.
Hypoxanthine: A purine derivative involved in nucleotide metabolism.
Uniqueness: 3-(1H-Purin-6-yl)prop-1-en-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike adenine and guanine, which are primarily involved in genetic material, this compound has broader applications in synthetic chemistry and medicinal research.
Propriétés
Formule moléculaire |
C8H9N5 |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
(E)-3-(7H-purin-6-yl)prop-1-en-1-amine |
InChI |
InChI=1S/C8H9N5/c9-3-1-2-6-7-8(12-4-10-6)13-5-11-7/h1,3-5H,2,9H2,(H,10,11,12,13)/b3-1+ |
Clé InChI |
RNQVUVCNCLFNKP-HNQUOIGGSA-N |
SMILES isomérique |
C1=NC2=NC=NC(=C2N1)C/C=C/N |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)CC=CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
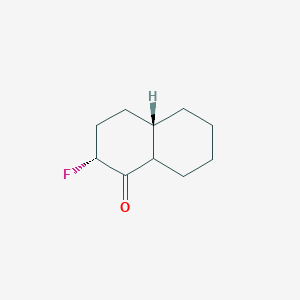



![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)
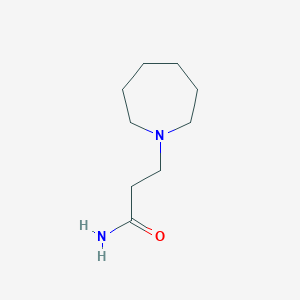
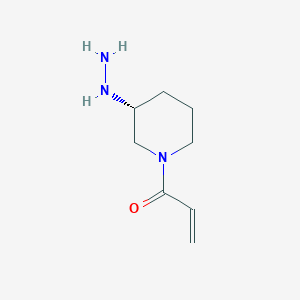
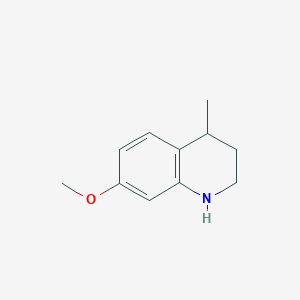
![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)
